2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
CAS No.:
Cat. No.: VC16391682
Molecular Formula: C16H13Cl2N5O2
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.
![2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide -](/images/structure/VC16391682.png)
Specification
Molecular Formula | C16H13Cl2N5O2 |
---|---|
Molecular Weight | 378.2 g/mol |
IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]propanamide |
Standard InChI | InChI=1S/C16H13Cl2N5O2/c1-10(25-15-6-5-11(17)7-14(15)18)16(24)20-12-3-2-4-13(8-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24) |
Standard InChI Key | GJJVHKZKLWDKGH-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)NC1=CC(=CC=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₃Cl₂N₅O₂, with a molar mass of 378.2 g/mol. Its IUPAC name, 2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide, reflects three key functional groups:
-
A 2,4-dichlorophenoxy moiety linked to the alpha-carbon of the propanamide chain.
-
A propanamide backbone serving as the central scaffold.
-
A tetrazole-substituted phenyl group at the amide nitrogen.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃Cl₂N₅O₂ |
Molar Mass | 378.2 g/mol |
IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
Canonical SMILES | CC(C(=O)NC₁=CC=C(C=C₁)N₂C=NN=N₂)OC₃=C(C=C(C=C₃)Cl)Cl |
InChIKey | UHOQKTTWMFSNIM-UHFFFAOYSA-N |
Structural Significance
-
Dichlorophenoxy Group: The chlorine atoms at positions 2 and 4 of the phenoxy ring enhance lipophilicity, potentially improving membrane permeability.
-
Tetrazole Ring: A bioisostere for carboxylic acids, the tetrazole group (pKa ~4.9) may participate in hydrogen bonding or ionic interactions with biological targets.
-
Propanamide Linker: The flexible three-carbon chain could allow conformational adjustments during target binding.
Synthesis and Preparation
Proposed Synthetic Routes
While explicit protocols for this compound are unavailable, its structure suggests a multi-step synthesis:
-
Formation of 2,4-Dichlorophenoxypropanoyl Chloride:
-
Reacting 2,4-dichlorophenol with propionyl chloride in the presence of a base like pyridine.
-
-
Coupling with 4-Aminophenyltetrazole:
-
The propanoyl chloride intermediate reacts with 4-amino-1H-tetrazol-1-ylbenzene under Schotten-Baumann conditions.
-
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | 2,4-Dichlorophenol, propionyl chloride, pyridine, 0–5°C | Phenoxypropanoyl chloride synthesis |
2 | 4-Aminophenyltetrazole, NaOH, H₂O/THF, 25°C | Amide bond formation |
Analytical Characterization
Key techniques for verifying the compound’s structure would include:
-
NMR Spectroscopy:
-
¹H NMR: Signals for the dichlorophenoxy aromatic protons (δ 7.2–7.8 ppm), tetrazole ring protons (δ 8.5–9.0 ppm), and propanamide methyl groups (δ 1.2–1.5 ppm).
-
-
High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 379.0461.
Research Gaps and Future Directions
Priority Investigations
-
Pharmacokinetic Profiling:
-
Assess solubility (logP predicted: ~3.1) and metabolic stability using hepatic microsomes.
-
-
In Vitro Screening:
-
Test against kinase panels, ion channels, and GPCRs to identify lead targets.
-
-
Toxicology:
-
Evaluate acute toxicity in rodent models (LD₅₀) and genotoxicity via Ames assay.
-
Synthetic Optimization
-
Explore microwave-assisted synthesis to reduce reaction times.
-
Investigate greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume